molecular formula C8H6F3NO3 B1525773 5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 881409-53-6

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1525773
CAS No.: 881409-53-6
M. Wt: 221.13 g/mol
InChI Key: KZTXIOLPGIKSOJ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

is an organic compound . It contains a pyridine ring, a carboxylic acid group, and a trifluoroethoxy functional group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions. For instance, the carboxylic acid group is acidic and can react with bases to form salts .

The trifluoroethoxy group is a type of ether group that contains fluorine atoms. Fluorine is highly electronegative, which means it attracts electrons more strongly than most other elements. This can affect the compound’s reactivity and the types of reactions it can participate in.

The compound is a white solid and has a molecular weight of 221.14 . It has a boiling point of 298.3±40.0 °C . It should be stored at room temperature, away from light, heat sources, and oxidizing agents .

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXIOLPGIKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881409-53-6
Record name 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (Intermediate 223, 0.650 g, 2.77 mmol) was dissolved in MeOH (10 mL), 2M aq. sodium hydroxide (3.46 mL, 6.93 mmol) was added and the mixture stirred at room temperature for 2 h. MeOH was removed under vacuum and the aqueous suspension neutralised by adding 2M aq. hydrochloric acid (3.5 mL). The resultant precipitate was filtered, washed with diethyl ether and dried under vacuum to afford the title compound as a white solid (0.179 mg, 29%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.41 (1H, d), 8.15 (1H, d), 7.59 (1H, dd) and 4.77 (2H, q).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Yield
29%

Synthesis routes and methods II

Procedure details

Under an atmosphere of nitrogen a solution of 5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.92 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide monohydrate (78 mg, 1.84 mmol) in methanol (0.1 ml). After stirring for 2 hours the reaction mixture was evaporated at reduced pressure. The residue was treated with hydrochloric acid (1N), the solid material was filtered then washed with water, finally dried at high vacuum. The 5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid was obtained as a white solid (125 mg, 61% of theory).
Quantity
216 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl 5-(2,2,2-trifluoroethoxy)picolinate (253 mg, 1.0 mmol) and 2 mol/L aqueous sodium hydroxide solution (1.0 mL, 2.0 mmol) in methanol (5 mL) was stirred at room temperature for 4 h. Then, methanol was removed in vacuo. To the residue were added water (2 mL) and 2 mol/L hydrochloric acid (pH˜4). The formed precipitate was collected by filtration to give 118 mg (52% yield) of the title compound as a gray solid:
Name
ethyl 5-(2,2,2-trifluoroethoxy)picolinate
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-hydroxypyridine-2-carboxylate (10.1 g, 65.95 mmol) and cesium carbonate (42.9 g, 131.9 mmol) in DMF (1 L) is added a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (22.96 g, 98.93 mmol) in 20 ml of DMF over 2 hours. The reaction is stirred 4 hours at room temperature and then poured over water (1 L) and stirred for additional 1 hour. A brown solid is collected by filtration and washed with additional water. The solid is dried to a constant weight to give the intermediate compound (10.3 g 66%) of methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate which is used without further purification. To a solution of methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (4.5 g, 19.1 mmol) in methanol (45 mL) is added sodium hydroxide 1 M solution (38.2 ml, 38.2 mmol) and the reaction is stirred for 2 hours at room temperature. The pH of the reaction mixture is adjusted with HCl 35% w/w to adjust pH=1 and then the resulting solid is isolated by filtration. The solid is washed with water and then dried under vacuum to give the title compound (3 g, 70%). ES/MS (m/z): 222.1 (M+1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
Reactant of Route 6
5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

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